molecular formula C24H21N3O3S B281039 N-(3,5-dimethylphenyl)-4-[(8-quinolinylsulfonyl)amino]benzamide

N-(3,5-dimethylphenyl)-4-[(8-quinolinylsulfonyl)amino]benzamide

Cat. No. B281039
M. Wt: 431.5 g/mol
InChI Key: ILPUGYYSJCSGBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,5-dimethylphenyl)-4-[(8-quinolinylsulfonyl)amino]benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as QNZ, and it is a selective inhibitor of the transcription factor NF-kappaB.

Mechanism of Action

The mechanism of action of N-(3,5-dimethylphenyl)-4-[(8-quinolinylsulfonyl)amino]benzamide involves the inhibition of the transcription factor NF-kappaB. NF-kappaB is a key regulator of immune and inflammatory responses. By inhibiting NF-kappaB, N-(3,5-dimethylphenyl)-4-[(8-quinolinylsulfonyl)amino]benzamide can reduce inflammation and prevent the proliferation of cancer cells.
Biochemical and Physiological Effects:
N-(3,5-dimethylphenyl)-4-[(8-quinolinylsulfonyl)amino]benzamide has been shown to have several biochemical and physiological effects. It can reduce the production of pro-inflammatory cytokines and chemokines. It can also inhibit the activation of immune cells, such as T cells and B cells. In addition, it can induce apoptosis in cancer cells and prevent their proliferation.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(3,5-dimethylphenyl)-4-[(8-quinolinylsulfonyl)amino]benzamide in lab experiments is its selectivity for NF-kappaB. This allows researchers to study the specific effects of NF-kappaB inhibition without affecting other signaling pathways. However, one limitation of using this compound is its potential toxicity. It is important to use appropriate safety measures when handling this compound.

Future Directions

There are several future directions for research on N-(3,5-dimethylphenyl)-4-[(8-quinolinylsulfonyl)amino]benzamide. One potential direction is the development of more selective inhibitors of NF-kappaB. Another direction is the investigation of the potential use of this compound in combination with other drugs for the treatment of various diseases. Additionally, further research is needed to fully understand the mechanism of action of N-(3,5-dimethylphenyl)-4-[(8-quinolinylsulfonyl)amino]benzamide and its potential applications in various scientific fields.

Synthesis Methods

The synthesis of N-(3,5-dimethylphenyl)-4-[(8-quinolinylsulfonyl)amino]benzamide involves several steps. The first step is the reaction of 3,5-dimethylaniline with 8-quinolinesulfonyl chloride to produce 3,5-dimethyl-N-(quinolin-8-yl)benzenesulfonamide. The second step involves the reaction of this intermediate with 4-aminobenzoyl chloride to produce N-(3,5-dimethylphenyl)-4-[(8-quinolinylsulfonyl)amino]benzamide.

Scientific Research Applications

N-(3,5-dimethylphenyl)-4-[(8-quinolinylsulfonyl)amino]benzamide has been extensively studied for its potential applications in various scientific fields. It has been shown to have anti-inflammatory and anti-cancer properties. It has also been found to be effective in treating autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis.

properties

Molecular Formula

C24H21N3O3S

Molecular Weight

431.5 g/mol

IUPAC Name

N-(3,5-dimethylphenyl)-4-(quinolin-8-ylsulfonylamino)benzamide

InChI

InChI=1S/C24H21N3O3S/c1-16-13-17(2)15-21(14-16)26-24(28)19-8-10-20(11-9-19)27-31(29,30)22-7-3-5-18-6-4-12-25-23(18)22/h3-15,27H,1-2H3,(H,26,28)

InChI Key

ILPUGYYSJCSGBT-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC4=C3N=CC=C4)C

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC4=C3N=CC=C4)C

Origin of Product

United States

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